molecular formula C8H5N3O3 B3029121 8-Nitroquinazolin-4-ol CAS No. 53638-54-3

8-Nitroquinazolin-4-ol

Cat. No.: B3029121
CAS No.: 53638-54-3
M. Wt: 191.14
InChI Key: FECQXFFMBXNHLB-UHFFFAOYSA-N
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Description

8-Nitroquinazolin-4-ol is a heterocyclic compound with the molecular formula C8H5N3O3. It serves as a crucial building block in organic synthesis and exhibits potential as a precursor for various biologically active molecules. This compound is not naturally occurring but is synthesized for its valuable properties in research and industrial applications.

Biochemical Analysis

Biochemical Properties

8-Nitroquinazolin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in cellular metabolism and signaling pathways. For instance, this compound can inhibit certain kinases, thereby affecting phosphorylation processes essential for cell signaling . Additionally, it has been shown to bind to specific proteins, altering their conformation and activity . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the mitotic progression of tumor cells by targeting microtubule dynamics . This inhibition leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis. Furthermore, the compound can affect gene expression by modulating transcription factors and other regulatory proteins. These cellular effects underscore its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being sealed in dry environments at 2-8°C . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to cause sustained inhibition of cellular processes, such as cell proliferation and gene expression . These temporal effects are essential for determining the compound’s suitability for various applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, potentially causing oxidative stress and cellular damage . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution properties are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinazolin-4-ol typically involves multiple steps. One common method starts with the preparation of 8-Nitroquinazolin-4(3H)-one. This is achieved by heating a suspension of 2-amino-3-nitrobenzoic acid and ammonium acetate in triethyl orthoformate at 150°C for 24 hours . The resulting product is then subjected to further reactions to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Nitroquinazolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as thionyl chloride or phosphorus oxychloride can be used to facilitate substitution reactions.

Major Products:

    Reduction: 8-Aminoquinazolin-4-ol.

    Substitution: Various substituted quinazolin-4-ol derivatives depending on the substituent introduced.

Scientific Research Applications

8-Nitroquinazolin-4-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: Derivatives of this compound have shown activity against bacteria such as Clostridium difficile.

    Medicine: It serves as a building block for potential therapeutic agents, including anticancer and antimicrobial drugs.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 7-Fluoro-6-nitroquinazolin-4-ol
  • 4-((7-methoxy-6-nitroquinazolin-4-yl) oxy) aniline
  • 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives

Comparison: 8-Nitroquinazolin-4-ol is unique due to its specific nitro and hydroxyl functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

8-nitro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-5-2-1-3-6(11(13)14)7(5)9-4-10-8/h1-4H,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECQXFFMBXNHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279946
Record name 8-nitroquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53638-54-3
Record name 53638-54-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-nitroquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Formamide (17.1 g, 380 mmol) was added to a solution of 2-amino-3-nitrobenzoic acid (2.0 g, 11 mmol) in methoxy ethanol (5 ml) and the reaction was heated at 200 C in a sealed tube for 17 h. After cooling, the mixture was concentrated in vacuo. The residue was quenched with sat. aq. NaHCO3 solution and the aqueous phase was extracted with EtOAc (100 ml, ×2). The combined organic phases were dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by column chromatography with DCM as the eluent to give the title compound (300 mg, 14%).
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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